molecular formula C10H9NO3 B15331595 Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B15331595
M. Wt: 191.18 g/mol
InChI Key: JPLWOCGUZGXGNV-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound featuring a benzo[c]isoxazole core substituted with a methyl group at position 5 and a methyl ester at position 3. Isoxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)9(14-11-8)10(12)13-2/h3-5H,1-2H3

InChI Key

JPLWOCGUZGXGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate typically involves a [2+3] cycloaddition reaction. One common method involves the reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the isoxazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Solubility Storage Conditions Reference
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate N/A 10 mM in DMSO -20°C (powder)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate N/A Organic solvents Ambient (crystalline)
Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate N/A Limited 0–6°C (recommended)

Key Research Findings and Trends

Substituent Position Matters : Methyl groups at position 5 (benzo[d]oxazole) or 4 (isoxazole) improve antibacterial and enzymatic activities, while bulky groups (e.g., phenyl) enhance structural rigidity .

Synthetic Flexibility : Modular synthesis allows for tailored substitution patterns, enabling optimization of bioavailability and target engagement .

Limitations : Direct data on benzo[c]isoxazole derivatives are sparse, necessitating further studies to validate inferred trends.

Biological Activity

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family, recognized for its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • Structure : The compound features a five-membered ring structure containing one nitrogen and one oxygen atom, along with a carboxylate functional group.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of isoxazole compounds often demonstrate antimicrobial activity against various pathogens. This compound has been evaluated for its ability to inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents.
  • Antiviral Activity : The compound has been investigated for its potential antiviral effects, particularly against viruses that cause significant health issues. Its mechanism may involve the inhibition of viral replication through interaction with viral enzymes or host cell factors.
  • Anticancer Properties : this compound has shown promise in cancer research. It may inhibit pathways involved in cancer cell proliferation and metastasis, possibly through the modulation of specific enzymes associated with tumor growth.

The biological effects of this compound are attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression. For example, it could interact with cyclooxygenases (COXs) or lipoxygenases (LOXs), which play crucial roles in inflammation and cancer.
  • Receptor Binding : It may bind to specific receptors through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Evaluation :
    • A study reported that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 25-50 µg/mL, indicating its potential as an effective antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound could reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 15 to 30 µM, suggesting moderate potency in inhibiting cancer cell growth.

Data Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli50 µg/mL
AnticancerBreast Cancer Cells15 µM
AnticancerLung Cancer Cells30 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate, and how are reaction conditions optimized?

  • Answer: Synthesis typically involves cyclization of substituted benzaldehyde derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization using acetic anhydride. Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) completes the synthesis. Key factors include temperature (60–80°C), solvent selection (ethanol or dichloromethane), and catalyst efficiency. For brominated analogs, halogen-directed cyclization improves regioselectivity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how are they interpreted?

  • Answer:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm) and aromatic/heterocyclic carbons.
  • Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography: Resolves bond angles and dihedral angles for 3D conformation analysis, as demonstrated for structurally similar isoxazole derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer: The compound serves as a bioisostere for drug discovery, enabling the replacement of pharmacophores while retaining biological activity. It is also a precursor for synthesizing analogs targeting enzyme inhibition (e.g., kinase inhibitors) and antimicrobial agents. Isoxazole scaffolds are particularly valuable for probing protein-ligand interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Answer: Contradictions often arise from substituent positioning or assay variability. Strategies include:

  • Systematic SAR Studies: Synthesize analogs with controlled substitutions (e.g., halogens, phenyl groups) and test against standardized microbial strains (e.g., MRSA, VRE). For example, 1-phenyl substitutions in benzo[c]phenanthrene derivatives enhance activity against S. aureus by 4-fold compared to non-substituted analogs .
  • Orthogonal Assays: Validate results using enzymatic kinetics (e.g., IC₅₀ measurements) and cell-based cytotoxicity assays to differentiate direct enzyme inhibition from off-target effects .

Q. What computational and experimental approaches elucidate the enzyme inhibitory mechanisms of this compound?

  • Answer:

  • Molecular Docking: Predicts binding modes to targets like FtsZ (a bacterial cell division protein) or kinases. For example, pyridyl-substituted isoxazoles show high affinity for ATP-binding pockets in kinase assays .
  • Kinetic Assays: Measures inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How does the introduction of electron-withdrawing groups (e.g., nitro, bromo) alter the reactivity and bioactivity of this compound?

  • Answer: Bromine at position 5 enhances electrophilicity, enabling nucleophilic aromatic substitution reactions. Nitro groups increase lipophilicity, improving membrane permeability in antimicrobial assays. Comparative studies show brominated derivatives exhibit 2–3× higher cytotoxicity against HeLa cells than non-halogenated analogs .

Methodological Considerations

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer:

  • Continuous Flow Reactors: Improve reaction homogeneity and reduce side products in cyclization steps .
  • Purification Techniques: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity (>95%) .

Q. How can researchers validate the interaction of this compound with biological targets using in vitro models?

  • Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) in real-time.
  • Fluorescence Polarization Assays: Monitors displacement of fluorescent probes in enzyme active sites .

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